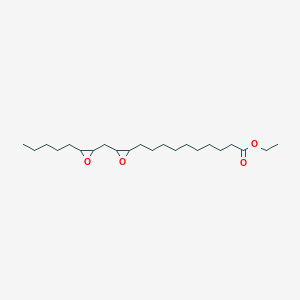

Ethyl 11,14-Diepoxyeicosanoate

Description

Context within Oxygenated Fatty Acid Metabolites Research

Oxygenated fatty acid metabolites, collectively known as oxylipins, are a diverse group of signaling molecules derived from the oxidation of polyunsaturated fatty acids. These compounds, which include epoxides, diols, and various other oxygen-containing functional groups, are involved in a wide array of physiological and pathological processes. Diepoxyeicosanoates, such as Ethyl 11,14-Diepoxyeicosanoate, represent a subclass of these metabolites. While the direct biological roles of this specific ethyl ester are not extensively documented, the study of diepoxy fatty acids, in general, is an active area of research. For instance, diepoxides are known metabolites of polyunsaturated fatty acids and can be further metabolized by enzymes like cytosolic epoxide hydrolase into corresponding tetraols or cyclize into tetrahydrofuran diols nih.gov. The investigation of such metabolic pathways is crucial for understanding the lifecycle and potential biological effects of these oxygenated lipids.

Historical Development of Analytical Standards in Lipidomics

The field of lipidomics, which aims to comprehensively identify and quantify all lipid species within a biological system, has evolved significantly over the past few decades. This progression has been heavily reliant on the development of sophisticated analytical techniques and the availability of high-purity analytical standards.

Historically, the analysis of lipids was performed using techniques such as thin-layer chromatography (TLC) and gas chromatography (GC). However, these methods often required derivatization of the lipid molecules to make them suitable for analysis. The advent of "soft ionization" mass spectrometry techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), revolutionized the field. These methods allow for the analysis of intact lipid molecules with high sensitivity and specificity.

The development of analytical standards has been integral to this progress. High-purity standards, like this compound and its methyl ester counterpart, are essential for the accurate quantification of target analytes in complex samples. They serve as internal standards to correct for variations in sample preparation and instrument response, ensuring the reliability and reproducibility of analytical data. The availability of a wide range of lipid standards, including fatty acid methyl esters (FAMEs), sterols, and glycerides, has been crucial for advancing research in areas from biomarker discovery to food safety.

Significance of Diepoxyeicosanoates in Specialized Analytical Applications

The primary and most well-documented application of this compound and its analogs is in the analytical determination of epoxidized soybean oil (ESBO) in food products chemicalbook.com. ESBO is widely used as a plasticizer and stabilizer in polyvinyl chloride (PVC) materials, which are commonly used in food packaging, such as the gaskets in jar lids chromatographyonline.comnih.gov.

There is a potential for ESBO to migrate from the packaging material into the food, particularly in fatty foods chromatographyonline.com. Due to safety considerations, regulatory bodies have set limits on the amount of ESBO that is permitted to migrate into foodstuffs chromatographyonline.com. Accurate and reliable analytical methods are therefore essential for monitoring the levels of ESBO in food products to ensure compliance with these regulations.

In these analytical methods, a known amount of an internal standard, such as a diepoxyeicosanoate, is added to the sample at the beginning of the analytical process. The ratio of the signal from the analyte (components of ESBO) to the signal from the internal standard is then used to calculate the concentration of the analyte. This approach helps to minimize errors that can arise from sample loss during extraction and cleanup, as well as variations in the instrumental analysis. For instance, the methyl ester analog, Methyl cis,cis-11,12;14,15-diepoxyeicosanoate, is explicitly used as an internal standard for the assay of ESBO in foods using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) sigmaaldrich.com. One study noted that the hydrolysis of the internal standard, cis-11,14-eicosadienoic acid ethyl ester, was more affected by the coexisting lipid in the sample than that of ESBO, highlighting the importance of selecting an appropriate standard for accurate quantification nih.gov.

The synthesis of this compound involves the epoxidation of (11Z,14Z)-Ethyl Icosa-11,14-dienoate, which serves as an intermediate in the production of this analytical standard chemicalbook.com.

Properties

IUPAC Name |

ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZIQWVKZYIKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400001 | |

| Record name | Ethyl 11,14-Diepoxyeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355803-78-0 | |

| Record name | Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 11,14-Diepoxyeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for Diepoxyeicosanoates

General Synthetic Pathways for Epoxy Fatty Acid Esters

The synthesis of epoxy fatty acid esters typically begins with an unsaturated fatty acid ester, which contains one or more carbon-carbon double bonds within its aliphatic chain. These esters are often derived from natural sources like vegetable oils through a process called transesterification. google.commdpi.com The core of the synthesis is the epoxidation reaction, where a double bond is converted into a three-membered ring structure known as an epoxide or oxirane.

Several methods exist for this transformation:

Peroxyacid Epoxidation : A widely used method involves reacting the unsaturated ester with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). google.com This reagent efficiently transfers an oxygen atom to the double bond to form the epoxide. google.com

Catalytic Epoxidation with Hydrogen Peroxide : An alternative, more environmentally benign approach uses hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst. acs.org Catalytic systems can include transition metals or enzymes. For instance, phosphotungstic acid has been used as a catalyst, sometimes in conjunction with a phase transfer catalyst like Adogen 464, to facilitate the reaction between the aqueous peroxide and the organic ester. acs.org

In Situ Chemo-enzymatic Epoxidation : Some processes combine transesterification and epoxidation. For example, unsaturated fatty acid methyl esters (FAMEs) can be produced from oils and then epoxidized. mdpi.comacs.org In some cases, these steps can be performed simultaneously in a single reaction vessel. tuhh.de

The choice of synthetic route depends on factors like the desired scale, the stability of the starting material, and environmental considerations. The progress of the epoxidation reaction can be monitored using analytical techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). google.com

Targeted Synthesis of Ethyl 11,14-Diepoxyeicosanoate

This compound serves as a critical analytical standard, particularly for the quantification of epoxidized soybean oil (ESBO) in food products. theclinivex.comimpurity.comchromatographyonline.com Its targeted synthesis requires a multi-step approach to build the correct 20-carbon (eicosanoate) backbone and introduce the epoxy groups at the specific 11,14-positions.

While a complete, detailed synthetic protocol is not extensively published in single sources, the pathway can be inferred from commercially available synthetic intermediates. The synthesis likely starts from precursors that establish the carbon chain and the positions of the double bonds that will be subsequently epoxidized. Key intermediates in the synthesis of this compound include:

Linoleyl Tosylate : This compound is an intermediate in the synthesis of this compound. theclinivex.com Linoleyl alcohol (derived from linoleic acid) is converted to a tosylate, which is a good leaving group for subsequent carbon-carbon bond-forming reactions to extend the chain.

Diethyl 2-((9Z,12Z)-Octadeca-9,12-dien-1-yl)malonate : This malonic ester derivative is also a known intermediate. impurity.com Its structure indicates a synthetic strategy where a linoleyl-derived halide or tosylate is reacted with diethyl malonate to add two carbon atoms, followed by decarboxylation to yield the 20-carbon chain of eicosanoic acid, which is then esterified with ethanol (B145695).

The final step in the sequence is the epoxidation of the two double bonds (originally from the linoleic acid moiety) to form the 11,14-diepoxide structure. This is typically achieved using an epoxidizing agent like m-CPBA.

Derivatization Methods for Chromatographic Analysis

Direct analysis of epoxy fatty acids and their esters by techniques like gas chromatography (GC) can be challenging due to their polarity and thermal instability. slideshare.nethta-it.com Chemical derivatization is a process where the analyte is modified to create a new compound with properties more suitable for analysis, such as improved volatility, stability, or detectability. slideshare.netnih.govspectroscopyonline.com

| Derivatization Goal | Common Approach | Example Reagents |

| Improve Volatility/Stability for GC | Silylation, Alkylation | BSTFA, Diazomethane |

| Enhance UV Detection for HPLC | Add a Chromophore | Benzoyl chloride, PNB-Br |

| Enhance Fluorescence for HPLC | Add a Fluorophore | Dansyl chloride, ADAM |

| Improve MS Ionization/Fragmentation | Add a Charge-Carrying Group | Girard's reagents |

| Stabilize and Analyze Epoxides | Ring-opening/conversion | Boron trifluoride, Acetone (B3395972) |

Table generated by the Gemini assistant. This table summarizes common goals and approaches for chemical derivatization in chromatography.

Transesterification is a crucial derivatization technique, especially when analyzing epoxidized lipids present in complex matrices like triglycerides (fats and oils). ukm.my For example, epoxidized soybean oil (ESBO) is a polymer-like triglyceride. To analyze its constituent fatty acids, the entire structure is broken down into smaller, more volatile fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs). mdpi.comukm.my

This reaction involves cleaving the ester bonds of the glycerol (B35011) backbone and forming new ester bonds with a simple alcohol, such as methanol (B129727) or ethanol. dss.go.th The process is typically catalyzed by a base, like sodium methoxide, or an acid. google.comdss.go.th This derivatization can be performed directly on a sample without prior extraction, simplifying the workflow. ukm.my The resulting FAMEs, which now contain the epoxy groups, are amenable to GC analysis. mdpi.com It has been shown that this process can be conducted under basic conditions without affecting the epoxy groups. dss.go.th

The epoxide rings themselves are reactive and can be specifically targeted for derivatization to create stable products with clear fragmentation patterns in mass spectrometry. A common and effective method is the conversion of the epoxide to a 1,3-dioxolane (B20135) derivative. ukm.mytandfonline.com

This reaction involves the acid-catalyzed ring-opening of the epoxide by a ketone or an aldehyde. nih.gov For analytical purposes, the epoxidized fatty acid ester is often reacted with a ketone like acetone or cyclopentanone (B42830) in the presence of a Lewis acid catalyst such as boron trifluoride-dietherate (BF₃·OEt₂). chromatographyonline.comukm.my Other catalysts like anhydrous ruthenium(III) chloride (RuCl₃) and tin(II) chloride (SnCl₂) have also been shown to efficiently catalyze the formation of 1,3-dioxolanes from epoxides and acetone. tandfonline.comresearchgate.net

This derivatization has been a cornerstone of ESBO analysis. ukm.my A notable feature of this reaction is that the derivatization of a diepoxide like that found in linoleic acid derivatives results in two well-separated peaks in the chromatogram, corresponding to the formation of stereoisomers. chromatographyonline.comukm.my These derivatives are stable and provide characteristic mass spectra, making them ideal for quantification by GC-MS. ukm.mytandfonline.com

| Catalyst | Reaction Conditions | Substrate | Yield | Reference |

| Anhydrous RuCl₃ | Refluxing acetone, 1.5-4h | Various epoxides | 86-91% | tandfonline.com |

| Boron trifluoride-dietherate | Not specified | Epoxidized FAMEs | High | ukm.my |

| Anhydrous SnCl₂ | Acetone | Mono-, di-, trisubstituted epoxides | Good to Excellent | researchgate.net |

| Lewis Acids, Clay Minerals | Not specified | Fullerene Epoxides | High | nih.gov |

Table generated by the Gemini assistant. This table summarizes various catalysts used for the formation of 1,3-dioxolane derivatives from epoxides.

Beyond the specific methods for epoxides, general derivatization strategies can be applied to enhance detectability. hta-it.com The goal is to introduce a chemical "tag" or functional group that responds strongly to a specific detector. nih.govspectroscopyonline.com

For liquid chromatography (LC) analysis, where volatility is not a concern, derivatization often aims to add a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), as many fatty acid derivatives lack these properties. hta-it.com

For mass spectrometry (MS), derivatization can be used to:

Improve Ionization Efficiency : The carboxyl group of a fatty acid can be derivatized to enhance its ability to form ions, for example, by creating a permanently charged derivative. nih.gov

Direct Fragmentation : Derivatizing the double bonds (or the epoxides that replace them) can help pinpoint their location within the fatty acid chain during MS/MS analysis. nih.gov

Enhance Sensitivity in Specific Modes : For analysis using electron-capture detectors in GC or negative chemical ionization in MS, derivatization with electrophoric groups (groups that attract electrons), such as a pentafluorobenzyl (PFB) group, can dramatically increase sensitivity. spectroscopyonline.com

These strategies are part of a broad toolkit available to analytical chemists to improve the performance of methods for determining complex molecules like this compound. spectroscopyonline.comnih.gov

Biological and Biochemical Research Context of Epoxyeicosanoids

Enzymatic Pathways in Epoxyeicosanoid Biosynthesis (e.g., Cytochrome P450 Epoxygenases)

The primary route for the biosynthesis of epoxyeicosanoids is through the cytochrome P450 (CYP) epoxygenase pathway. nih.govplos.org This pathway is one of three major enzymatic cascades that metabolize arachidonic acid, the others being the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. acs.org

The process begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. wikipedia.org CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies, then catalyze the epoxidation of the double bonds in arachidonic acid. mdpi.complos.org This enzymatic reaction results in the formation of four main regioisomers of epoxyeicosatrienoic acids (EETs):

5,6-EET

8,9-EET

11,12-EET

The specific regioisomers produced can vary depending on the tissue and the particular CYP isoforms expressed. nih.gov For instance, CYP2C8 is predominantly found in the endothelium, while CYP2J2 is highly expressed in cardiomyocytes and the endothelium. mdpi.com

Exploration of Epoxyeicosanoid Metabolism and Degradation

Epoxyeicosanoids are transient signaling molecules due to their rapid metabolism. wikipedia.org The main pathway for their degradation is hydrolysis by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov sEH converts the biologically active EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgnih.gov

This rapid inactivation is a key regulatory step in controlling the signaling actions of EETs. nih.gov Consequently, the inhibition of sEH has become a significant area of research, as it can increase the endogenous levels of EETs and prolong their beneficial effects. nih.govbenthamscience.com

Besides hydrolysis by sEH, EETs can undergo other metabolic transformations, including:

Incorporation into phospholipids : This may serve as a mechanism to store EETs for future release. wikipedia.orgnih.gov

Beta-oxidation : A process of fatty acid degradation. wikipedia.orgescholarship.org

Chain elongation : Leading to the formation of longer fatty acid derivatives. nih.govescholarship.org

Lipidomic Profiling of Endogenous Epoxyeicosanoid Species

The study of epoxyeicosanoids and other lipid mediators has been greatly advanced by the field of lipidomics, which focuses on the comprehensive analysis of lipids in biological systems. pnas.org A key technology in this field is liquid chromatography-tandem mass spectrometry (LC-MS/MS). pnas.orgnih.gov

LC-MS/MS offers a highly sensitive and specific method for the simultaneous quantification of numerous eicosanoids and their metabolites from various biological samples, such as plasma, tissues, and cells. nih.govpnas.org This technique has been instrumental in:

Identifying and quantifying the different regioisomers of EETs and their DHET metabolites. nih.gov

Investigating changes in epoxyeicosanoid profiles in response to physiological stimuli or in disease states. ahajournals.orgnih.gov

Elucidating the metabolic pathways of these lipid mediators. pnas.org

Recent advancements in chiral liquid chromatography have also enabled the separation and analysis of the specific enantiomers of epoxyeicosanoids, providing deeper insights into their stereospecific biosynthesis and metabolism. researchgate.netmdpi.com

Mechanisms of Action for Related Epoxyeicosanoid Lipid Mediators

Epoxyeicosanoids exert their biological effects through various mechanisms, acting as both extracellular and intracellular signaling molecules. nih.govnih.gov

Extracellular Signaling:

Receptor-mediated actions : Evidence suggests that EETs can bind to putative G-protein coupled receptors on the cell surface. nih.govphysiology.org This binding can initiate intracellular signaling cascades involving adenylyl cyclase, protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs). ahajournals.orgphysiology.org

Ion channel modulation : A well-established action of EETs is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. nih.govphysiology.org This leads to hyperpolarization and vasorelaxation, contributing to the regulation of blood pressure. wikipedia.orgphysiology.org

Intracellular Signaling:

Direct effects : EETs can be taken up by cells and directly interact with intracellular targets. nih.gov

Modulation of gene expression : EETs have been shown to influence the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB). physiology.orgphysiology.org By modulating gene expression, EETs can regulate processes like inflammation and cell proliferation. physiology.orgahajournals.org

Crosstalk with other pathways : EETs can interact with other signaling pathways, such as the cyclooxygenase pathway, to influence vascular tone and angiogenesis. ahajournals.orgmdpi.com

The diverse mechanisms of action of epoxyeicosanoids underscore their importance as key regulators of cellular and physiological processes.

Structure Activity Relationship Sar Studies for Epoxyeicosanoate Derivatives

Principles of Quantitative Structure-Activity Relationships (QSAR) in Epoxyeicosanoid Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. biotech-asia.org In the field of epoxyeicosanoid research, QSAR is a powerful tool for predicting the biological effects of novel or unstudied derivatives. nih.gov The fundamental principle of QSAR is that the biological activity of a substance is a function of its physicochemical properties, which are in turn determined by its molecular structure. biotech-asia.org

The development of a robust QSAR model for epoxyeicosanoids follows several key steps:

Data Set Selection: A crucial first step is the compilation of a data set of epoxyeicosanoid derivatives with experimentally determined biological activities (the "endpoint"). mdpi.com This endpoint could be, for example, anti-inflammatory activity, vasodilatory effects, or inhibition of a specific enzyme like soluble epoxide hydrolase (sEH).

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. mdpi.com

Model Development: Using statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that links the calculated descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. biotech-asia.org

For epoxyeicosanoid research, QSAR can help in understanding which structural features, such as the position and stereochemistry of the epoxide rings or the nature of the ester group, are critical for a particular biological effect.

Design and Synthesis of Novel Epoxyeicosanoate Analogues for SAR Investigation

The systematic exploration of SAR requires the design and synthesis of a library of analogues where specific parts of the molecule are methodically varied. For a compound like Ethyl 11,14-Diepoxyeicosanoate, synthetic strategies would focus on modifying three key regions: the ethyl ester, the positions of the two epoxide rings, and the stereochemistry of these rings.

The synthesis of such analogues can be approached through several routes. For instance, the ester group can be varied by reacting the corresponding carboxylic acid with a range of alcohols (e.g., methanol (B129727), propanol, butanol) under acidic conditions to generate a series of alkyl esters. google.com The parent fatty acid, an eicosadienoic acid, can be synthesized with double bonds at different positions to allow for the creation of diepoxides at various locations along the carbon chain upon epoxidation.

A general synthetic approach for creating a library of fatty acid esters of hydroxy fatty acids, which can be adapted for diepoxides, involves photochemical hydroacylation. sigmaaldrich.com This method allows for the strategic introduction of functional groups that can then be further modified. The creation of epoxidized fatty esters can also be achieved by treating an unsaturated fatty ester with an oxidant. numberanalytics.com For example, the synthesis of a related compound, methyl cis,cis-11,12;14,15-diepoxyeicosanoate, involves the epoxidation of the corresponding methyl eicosadienoate. oamjms.eu

A hypothetical library of analogues for SAR studies of this compound is presented in Table 1.

Table 1: Hypothetical Analogues of this compound for SAR Studies

| Compound ID | Ester Group | Epoxide Positions | Predicted LogP | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|---|

| DE-1 (Parent) | Ethyl | 11,14 | 6.4 | 15.2 |

| DE-2 | Methyl | 11,14 | 6.1 | 18.5 |

| DE-3 | Propyl | 11,14 | 6.7 | 12.8 |

| DE-4 | Ethyl | 8,11 | 6.4 | 25.1 |

| DE-5 | Ethyl | 5,8 | 6.4 | 30.7 |

In Silico Modeling and Predictive Analytics for Epoxyeicosanoid Activity

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules, playing a crucial role in modern drug discovery and SAR studies. For epoxyeicosanoids, these methods can provide insights into their interactions with biological targets, such as enzymes and receptors, and help prioritize the synthesis of the most promising analogues.

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand (the epoxyeicosanoate) when bound to a target protein. biotech-asia.org For example, docking studies of inhibitors with soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxyeicosanoids, can reveal critical interactions between the inhibitor and the enzyme's active site. These studies can highlight the importance of specific hydrogen bonds or hydrophobic interactions.

Pharmacophore modeling is another valuable in silico approach. A pharmacophore is an abstract representation of the key molecular features necessary for a specific biological activity. biotech-asia.org For epoxyeicosanoid derivatives, a pharmacophore model might include features like hydrogen bond acceptors (the oxygen atoms of the epoxides and ester), hydrophobic regions (the long alkyl chain), and their spatial arrangement. Such models can be used to screen large virtual libraries of compounds to identify new potential hits.

These in silico approaches are not only predictive but also help in understanding the underlying mechanisms of action, guiding the rational design of more potent and selective epoxyeicosanoate derivatives.

Elucidation of Key Structural Features Governing Epoxyeicosanoid Biological Effects

The biological effects of epoxyeicosanoids are governed by several key structural features. The position, number, and stereochemistry of the epoxide rings are of paramount importance. For instance, different regioisomers of epoxyeicosatrienoic acids (EETs), which are mono-epoxides, exhibit distinct biological activities.

For diepoxyeicosanoates, the relative positions of the two epoxide rings would be expected to significantly influence their three-dimensional shape and, consequently, their ability to bind to target proteins. The distance and orientation between the two polar epoxide groups within the long, nonpolar hydrocarbon chain create a unique topology that can be recognized by specific biological receptors.

Table 2 summarizes the key structural features and their likely impact on the biological activity of diepoxyeicosanoate derivatives, based on general principles of SAR.

Table 2: Influence of Structural Features on the Biological Activity of Diepoxyeicosanoates

| Structural Feature | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Position of Epoxide Rings | High | Alters the overall 3D shape of the molecule and the spacing between polar functional groups, affecting receptor binding. |

| Stereochemistry of Epoxide Rings | High | Determines the precise spatial arrangement of atoms, which is critical for specific interactions with chiral biological targets like enzyme active sites. |

| Length of Alkyl Ester Chain | Moderate | Modifies the compound's lipophilicity (LogP), which can affect cell membrane permeability, solubility, and interaction with hydrophobic pockets in target proteins. |

| Branching of Alkyl Ester Chain | Moderate to Low | Can introduce steric hindrance and alter metabolic stability towards esterases. |

Research Applications and Future Directions for Diepoxyeicosanoates

Application in Material Science and Environmental Monitoring Research

Diepoxyeicosanoates and related epoxidized fatty acid esters are at the forefront of research into sustainable materials and environmental science. Their unique chemical structures, featuring reactive oxirane rings, make them valuable building blocks for bio-based polymers and functional fluids.

In the realm of material science , epoxidized fatty acid esters, derived from renewable resources like vegetable oils, are key components in the synthesis of bio-based epoxy resins and plasticizers. These materials offer a more environmentally friendly alternative to their petroleum-based counterparts. Research has demonstrated that epoxidized fatty acid methyl esters (FAMEs) can be effectively used to create polymers with a range of mechanical and thermal properties. The process typically involves the epoxidation of unsaturated fatty acid esters, followed by curing to form a cross-linked polymer network. The properties of the resulting bio-based resins can be tailored by varying the fatty acid composition and the degree of epoxidation. For instance, blends of epoxidized vegetable oils with other bio-based materials like lignin (B12514952) are being explored to enhance the thermo-mechanical properties of the final polymer.

| Property | Finding |

| Bio-based Resin Formation | Epoxidized vegetable oils and their ester derivatives serve as precursors for bio-based epoxy resins. |

| Plasticizer Application | These compounds can be used as plasticizers in polymers like PVC, offering a bio-alternative to phthalates. |

| Tunable Properties | The mechanical and thermal characteristics of the resulting polymers can be modified based on the fatty acid source and epoxidation level. |

In environmental monitoring , oxidized lipids, including epoxy fatty acids, are emerging as potential biomarkers of exposure to environmental pollutants and oxidative stress. nih.govredalyc.orgredalyc.org The presence and concentration of these compounds in biological samples can provide insights into the impact of environmental contaminants on living organisms. redalyc.org While specific research on Ethyl 11,14-Diepoxyeicosanoate as an environmental biomarker is limited, the broader class of diepoxyeicosanoates holds promise in this area. The analysis of such compounds in environmental matrices like soil, water, and biota can help in assessing the extent of pollution and its biological consequences. nih.gov The development of sensitive analytical methods is crucial for detecting the trace levels of these potential biomarkers in complex environmental samples. nih.gov

Methodological Advancements in Diepoxyeicosanoate Detection

The accurate detection and quantification of diepoxyeicosanoates in various matrices present analytical challenges due to their low abundance and the presence of numerous isomers. However, significant progress has been made in developing sophisticated analytical techniques to overcome these hurdles.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of epoxy fatty acids. researchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of diepoxyeicosanoates in complex biological and environmental samples. nih.gov Method development in this area focuses on optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often involves lipid extraction from the matrix, followed by purification steps to remove interfering substances. Solid-phase extraction (SPE) is a commonly employed technique for the selective isolation of epoxy fatty acids. nih.gov For the analysis of total epoxy fatty acid content, a saponification step may be included to release esterified compounds.

Chromatographic separation is critical for resolving different isomers of diepoxyeicosanoates. Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) are utilized. The choice of the chromatographic mode depends on the specific isomers being targeted and the complexity of the sample matrix.

Mass spectrometric detection provides structural information and enables sensitive quantification. Electrospray ionization (ESI) is a frequently used ionization technique for these compounds. Tandem mass spectrometry (MS/MS) experiments are employed to generate characteristic fragment ions, which aid in the structural elucidation and confident identification of the analytes. The development of derivatization strategies, such as the formation of 1,3-dioxolanes from the epoxide groups, can enhance the chromatographic separation and mass spectrometric response of these compounds.

Unexplored Biochemical Roles of Endogenous Diepoxyeicosanoates

While the biological activities of some epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), have been extensively studied, the specific biochemical roles of endogenous diepoxyeicosanoates remain largely unexplored. EETs, which are metabolites of arachidonic acid, are known to be involved in the regulation of vascular tone, inflammation, and ion channel activity. By analogy, it is plausible that diepoxyeicosanoates, derived from the diepoxidation of eicosadienoic acid, may also possess important signaling functions.

Research on other polyunsaturated fatty acid epoxides, such as those derived from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), has revealed their potential as anti-inflammatory and analgesic mediators. researchgate.netnih.gov These findings suggest that diepoxyeicosanoates could also participate in the complex network of lipid signaling pathways that govern physiological and pathophysiological processes.

Potential areas of future research into the biochemical roles of diepoxyeicosanoates include:

Anti-inflammatory effects: Investigating whether these compounds can modulate the activity of key inflammatory enzymes and signaling pathways.

Cardiovascular effects: Exploring their potential role in regulating blood pressure, platelet aggregation, and endothelial function.

Neurological functions: Assessing their impact on neuronal signaling and their potential neuroprotective effects.

The elucidation of the endogenous formation and metabolism of diepoxyeicosanoates is a crucial first step in understanding their biological significance.

Development of Robust Analytical Reference Materials for Complex Lipid Systems

The availability of high-purity, well-characterized analytical reference materials is fundamental for the accurate quantification and identification of diepoxyeicosanoates in research. However, the development of such standards for complex lipid systems, including oxidized lipids, is a significant challenge.

Currently, a limited number of diepoxyeicosanoate standards are commercially available. For instance, this compound is available and is used as an internal standard for the determination of epoxidized soybean oil in food. chemical-suppliers.eulgcstandards.com Similarly, a qualitative standard for Methyl cis,cis-11,12;14,15-diepoxyeicosanoate is also accessible. sigmaaldrich.com

The challenges in developing robust reference materials for diepoxyeicosanoates include:

Synthesis of high-purity compounds: The synthesis of specific isomers of diepoxyeicosanoates with high chemical and isomeric purity is a complex process.

Characterization and certification: Thorough characterization using various analytical techniques (e.g., NMR, MS, HPLC) is required to confirm the structure and purity of the standard. Certification of the material by a recognized body ensures its traceability and reliability.

Stability assessment: Epoxidized lipids can be susceptible to degradation. Therefore, comprehensive stability studies under different storage conditions are necessary to establish their shelf-life and ensure the integrity of the standard over time. researchgate.netsci-hub.box

The in vitro generation of oxidized lipid mixtures from pure, non-oxidized standards is one strategy being explored to create reference materials for a wider range of oxidized lipids. These efforts, coupled with initiatives to establish standardized reporting guidelines for lipidomics research, will be instrumental in advancing our understanding of the roles of diepoxyeicosanoates and other complex lipids in various scientific fields.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Ethyl 11,14-Diepoxyeicosanoate in complex matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for lipid-derived compounds like epoxidized esters. This compound can be identified via retention time matching (e.g., ~21.66 minutes under specific GC conditions) and characteristic fragmentation patterns (e.g., m/z ratios corresponding to epoxide and ester functional groups). Internal standards such as Ethyl 9,12-hexadecadienoate or Methyl 11,14-eicosadienoate can improve quantification accuracy .

- Data Interpretation : Compare peak areas against calibration curves generated from certified standards (e.g., sc-211439). Ensure derivatization steps (if needed) do not alter epoxide stability .

Q. How is this compound utilized as a reference standard in lipid oxidation studies?

- Application : It serves as a surrogate for epoxidized fatty acid esters in quantifying oxidation products in soybean oil and other polyunsaturated lipids. Its structural similarity to natural epoxides allows for method validation, particularly in assessing oxidation kinetics or thermal stability .

- Experimental Design : Spike known concentrations into lipid matrices, extract using solid-phase extraction (SPE), and analyze via GC-MS or HPLC-UV. Monitor degradation under controlled temperatures (e.g., 60–120°C) to model industrial or biological oxidation pathways .

Advanced Research Questions

Q. What synthetic challenges arise in producing this compound with high enantiomeric purity?

- Synthesis Optimization : Epoxidation of Ethyl 11,14-eicosadienoate requires careful selection of oxidizing agents (e.g., mCPBA or enzymatic catalysts) to minimize side reactions like over-oxidation or epoxide ring-opening. Enantioselective synthesis may employ chiral catalysts (e.g., Sharpless epoxidation), but yields often trade off with purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using polarimetry or chiral HPLC .

- Data Contradictions : Discrepancies in reported epoxide stability may arise from solvent polarity (e.g., aqueous vs. nonpolar environments) or trace acid/base contaminants. Replicate conditions from literature (e.g., Santa Cruz Biotechnology’s protocols) and validate with NMR (¹H and ¹³C) to resolve inconsistencies .

Q. How can conflicting data from different analytical techniques (e.g., GC-MS vs. NMR) be reconciled when characterizing this compound?

- Cross-Validation Strategy :

- GC-MS : Prioritize high-resolution MS to distinguish isomers (e.g., 11,14- vs. 8,11-diepoxides) based on unique fragmentation ions.

- NMR : Use 2D techniques (COSY, HSQC) to assign epoxide protons (δ 2.8–3.5 ppm) and ester carbonyls (δ 170–175 ppm). Compare with reference spectra from databases like NIST or PubChem .

- Statistical Analysis : Apply multivariate methods (e.g., PCA) to integrate data from multiple techniques. Address outliers by revisiting sample preparation (e.g., purification via silica gel chromatography) .

Q. What biological or pharmacological activities are hypothesized for this compound based on structural analogs?

- Mechanistic Insights : Analogous epoxidized fatty acid esters (e.g., epoxy-eicosatrienoic acids) exhibit anti-inflammatory or vasodilatory effects via cytochrome P450 pathways. Design cell-based assays (e.g., COX-2 inhibition or NF-κB reporter systems) to test similar activities. Use LC-MS/MS to quantify metabolite formation (e.g., diols from epoxide hydrolysis) .

- Contradictory Findings : Some studies report pro-inflammatory effects at high concentrations. Conduct dose-response experiments (0.1–100 µM) in primary macrophages or endothelial cells, and compare with structurally related compounds (e.g., Ethyl arachidonate) to clarify dual roles .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and handling this compound?

- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent epoxide ring-opening. Confirm purity via FTIR (epoxide C-O-C stretch at ~1250 cm⁻¹) before use .

- Quality Control : Batch-to-batch variability can be minimized using anhydrous solvents and rigorous SPE purification. Report purity (e.g., ≥95% by GC-FID) and provide raw chromatographic data in supplementary materials .

Q. How should researchers address the lack of commercially available biological data for this compound?

- Alternative Strategies :

- In Silico Modeling : Use tools like SwissADME to predict pharmacokinetics or molecular docking studies to identify potential protein targets.

- Comparative Studies : Leverage data from structurally similar epoxides (e.g., Ethyl 9,10-epoxystearate) to infer mechanisms. Validate hypotheses using knock-out cell lines or enzyme inhibitors .

Data Presentation Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Analysis : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and significance via ANOVA with post-hoc tests (e.g., Tukey’s).

- Visualization : Include dose-response curves with error bars (SEM) and insets for structural formulas. Raw data (e.g., triplicate measurements) should be archived in repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.